molecular formula C20H30O2 B1679909 Norethandrolone CAS No. 52-78-8

Norethandrolone

Cat. No. B1679909
CAS RN: 52-78-8
M. Wt: 302.5 g/mol
InChI Key: ZDHCJEIGTNNEMY-JBKQDOAHSA-N
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Description

Norethandrolone, sold under the brand names Nilevar and Pronabol among others, is an androgen and anabolic steroid (AAS) medication which has been used to promote muscle growth and to treat severe burns, physical trauma, and aplastic anemia . It has strong anabolic effects relative to its androgenic effects . The drug also has strong progestogenic effects .


Molecular Structure Analysis

Norethandrolone has a molecular formula of C20H30O2 . Its average mass is 302.451 Da and its monoisotopic mass is 302.224579 Da . It has 6 defined stereocentres .


Chemical Reactions Analysis

Norethandrolone is subject to various chemical reactions. For instance, it undergoes hepatic reduction and conjugation . In addition to forming glucuronide and sulfide conjugates, norethandrolone is also metabolized to ethinyl estradiol .


Physical And Chemical Properties Analysis

Norethandrolone has a density of 1.1±0.1 g/cm3, a boiling point of 447.1±45.0 °C at 760 mmHg, and a flash point of 190.5±21.3 °C . It has a molar refractivity of 87.7±0.4 cm3 and a molar volume of 273.2±5.0 cm3 .

Scientific Research Applications

Hormone Replacement Therapy and Bone Health

Norethisterone acetate, a compound related to Norethandrolone, is utilized in hormone replacement therapy, particularly emphasizing its positive effects on postmenopausal bone metabolism. It has been demonstrated to increase bone mass significantly, potentially more so than treatments like alendronate. This effect contributes to the broader application of Norethandrolone-related compounds in managing conditions associated with bone density loss in postmenopausal women. The administration of Norethisterone acetate, in correct dosages, does not negatively influence serum lipids and lipoproteins, offering an advantage in terms of cardiovascular risk factors associated with hormone replacement therapy (Riis, Lehmann, & Christiansen, 2002).

Fertility Control

In the realm of fertility control, research has concentrated on progestational steroids, including Norethisterone and its esters, due to their potent progestational activity. These compounds have been pivotal in the development of new contraceptive devices and methods, highlighting their significant role in reproductive health management. The potency of Norethisterone allows for smaller quantities to be used effectively, extending the lifespan of contraceptive devices and offering a sustainable option for fertility control (Harper, 1982).

Pharmacokinetics and Biotransformation

Understanding the pharmacokinetics and biotransformation of Norethisterone in animals has been crucial for assessing its safety and efficacy as a therapeutic agent. Studies have shown that Norethisterone is absorbed rapidly and completely across a wide range of doses in laboratory animals, although oral bioavailability varies due to species-specific first-pass metabolism. These insights are essential for developing dosage guidelines and predicting therapeutic outcomes in human applications (Hümpel, 1982).

Ecotoxicological Concerns

The presence and effects of progestins, including Norethisterone, in the environment have raised ecotoxicological concerns. These compounds can influence aquatic vertebrates at very low concentrations, affecting reproductive functions. The ecotoxicological impact of progestins, due to their activity at multiple receptor sites and their ability to impair female reproduction in aquatic species, underscores the importance of further research to understand and mitigate their environmental impacts (Kumar et al., 2015).

Safety And Hazards

Norethandrolone is suspected of causing cancer and damaging fertility or the unborn child . It may cause harm to breast-fed children and may cause damage to organs through prolonged or repeated exposure . It’s recommended to avoid breathing its mist, gas or vapours, and to avoid contacting with skin and eye .

Future Directions

Emerging data suggest that targeted post-remission therapy, alone or in combination with chemotherapy, may improve outcomes . The identification of recurrent genetic alterations that drive disease progression has enabled the design of new, personalized approaches to therapy for patients with AML .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHCJEIGTNNEMY-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023379
Record name Norethandrolone
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Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norethandrolone

CAS RN

52-78-8
Record name Norethandrolone
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Record name Norethandrolone [INN:BAN:NF]
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Record name Norethandrolone
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Record name NORETHANDROLONE
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Record name NORETHANDROLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,150
Citations
L Fanton, D Belhani, F Vaillant, A Tabib… - Experimental and …, 2009 - Elsevier
… However, very little is known of the cardiotoxic potential of norethandrolone and no cardiac lesions similar to those seen in our norethandrolone-treated rabbits have so far been reported…
Number of citations: 77 www.sciencedirect.com
RN Watson, MH Bradley, R Callahan… - The American Journal …, 1959 - amjmed.com
… of norethandrolone daily. At the end of six months a final evaluation was … norethandrolone and which had been receiving the placebo. The subjects who had received norethandrolone …
Number of citations: 43 www.amjmed.com
AF GOLDFARB, EE NAPP, ML STONE… - Obstetrics & …, 1958 - journals.lww.com
… The norethandrolone used in this study was supplied as Nilevar by Dr. J, William Crosson of GD … 1957 norethandrolone: An anabolic progestational j stsons FI and DRILL, VA The myo…
Number of citations: 9 journals.lww.com
AR McKinney, DD Ridley, P Turner - Australian journal of …, 2003 - CSIRO Publishing
A range of 19-nor-17α-pregnanediols and 19-nor-17α-pregnanetriols have been synthesized and used to confirm the structures of major equine urinary metabolites of the synthetic …
Number of citations: 12 www.publish.csiro.au
RC Kory, MH Bradley, RN Watson… - The American Journal …, 1959 - amjmed.com
… When abnormal BSP retention was found in additional cases, a detailed investigation was undertaken to determine the relationship between norethandrolone and liver function. …
Number of citations: 113 www.amjmed.com
JJ Schrogie, HM Solomon - Clinical Pharmacology & …, 1967 - Wiley Online Library
… Norethandrolone increased the anticoagulant response to bishydroxycoumarin in man … N either clofibrate nor norethandrolone decreased the concentration of vitamin Kdependent …
Number of citations: 95 ascpt.onlinelibrary.wiley.com
LE BRAVERMAN, SH INGBAR - The Journal of Clinical …, 1967 - academic.oup.com
The effects of the androgenicanabolic steroid, norethandrolone, on the binding of thyroxine (T 4 ) in serum and on its peripheral metabolism in vivo have been studied in a total of 19 …
Number of citations: 65 academic.oup.com
T Beg, YH Siddique, G Ara, J Gupta, M Afzal - Int J Pharmacol, 2008 - researchgate.net
Norethandrolone and Oxandrolone were studied for their genotoxic effect on human lymphocyte chromosomes using chromosomal aberrations (CAs) and sister chromatid exchanges (…
Number of citations: 28 www.researchgate.net
MJ Phillips, M Oda, K Funatsu - The American journal of pathology, 1978 - ncbi.nlm.nih.gov
An experimental study of norethandrolone (NED)-induced intrahepatic cholestasis was made. NED was infused via a portal vein catheter into rat liver in vivo, and measurements were …
Number of citations: 54 www.ncbi.nlm.nih.gov
CM Leevy, GR Cherrick… - The Journal of Laboratory …, 1961 - translationalres.com
… The mechanism of norethandrolone-induced … to the subcellular lesion induced by norethandrolone than indocyanine green, … of norethandrolone daily for 7 to 12 days demonstrated …
Number of citations: 48 www.translationalres.com

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